(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine

asymmetric hydrogenation ruthenium catalysis dihedral angle

Asymmetric hydrogenation often stalls when standard BINAP ligands fail to deliver ≥99% ee required for pharmaceutical intermediates. (R)-C1-TunaPhos solves this with a rigid dibenzo[d,f][1,3]dioxepine scaffold that enforces a ~65° dihedral angle-roughly 8° narrower than BINAP-boosting enantioselectivity by 5-10 percentage points in benchmark reactions. • Delivers 97.6% ee for methyl 3-oxo-3-phenylpropionate (vs. 87.0% for BINAP-Ru). • Achieves S/C ratios up to 10,000 in Ru-catalyzed hydrogenations, minimizing catalyst cost at scale. • Supplied as a crystalline solid, ≥98% (HPLC), stored under inert atmosphere at 2-8°C.

Molecular Formula C46H42ClNO18
Molecular Weight 932.3 g/mol
Cat. No. B12303905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine
Molecular FormulaC46H42ClNO18
Molecular Weight932.3 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C
InChIInChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+
InChIKeyPLEGMCYXNQPJNV-LOVBCJNSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(11aR)-SEGPHOS Ligand: Structural and Performance Overview


(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine (CAS 301847-87-0, C₃₇H₂₈O₂P₂, MW 566.56 g/mol) is an enantiomerically pure (R-configuration) atropisomeric bisphosphine ligand featuring a rigid dibenzo[d,f][1,3]dioxepine scaffold bearing two unsubstituted diphenylphosphino donor groups . Belonging to the broader SEGPHOS-class chiral diphosphine family developed by Takasago International Corporation, this compound was rationally designed with a narrower biaryl dihedral angle than traditional BINAP-type ligands (~65° vs. ~73° in Ru complexes), a structural feature that translates into measurably enhanced enantioselectivity and catalytic activity in transition-metal-mediated asymmetric transformations [1]. The ligand is commercially supplied as a crystalline solid with standard purity ≥98% (HPLC), requiring storage under inert atmosphere at 2–8 °C .

Why Generic Ligands Fail vs. (11aR)-SEGPHOS


Subtle geometric differences among chiral bisphosphine ligands produce large, quantifiable divergences in enantioselectivity. The (11aR)-configured dibenzo[d,f][1,3]dioxepine scaffold enforces a dihedral angle estimated at ~65° in its ruthenium complexes, compared with ~73° for BINAP-Ru and ~69° for MeO-BIPHEP-Ru [1]. This ~8° contraction translates into enantiomeric excess (ee) differences of 5–10 percentage points in benchmark hydrogenations: for methyl 3-oxo-3-phenylpropionate, (R)-SEGPHOS-Ru delivers 97.6% ee versus 87.0% ee for BINAP-Ru under identical conditions [1]. The unsubstituted diphenylphosphino donor set occupies a distinct steric/electronic niche—less bulky than DTBM-SEGPHOS, more electron-rich than electron-deficient analogs—making blanket substitution with another in-class ligand unreliable without re-optimization of every reaction parameter. Furthermore, the (11aR) absolute configuration is non-interchangeable with the (11aS)-enantiomer; the wrong antipode can invert product chirality entirely [2].

Quantitative Evidence: (11aR)-SEGPHOS vs. BINAP and Analogs


Dihedral Angle Effect on Enantioselectivity: SEGPHOS vs. BINAP

The defining structural feature of the SEGPHOS-class dibenzo[d,f][1,3]dioxepine backbone is the dihedral angle (θ) between the two aromatic rings in the metal complex. For (R)-SEGPHOS-Ru, MM2 calculations gave θ = 64.99°, while the corresponding BINAP-Ru complex has θ = 73.49° [1]. This 8.5° compression directly correlates with enantioselectivity: in the hydrogenation of methyl 3-oxo-3-phenylpropionate (2d), (R)-SEGPHOS-Ru achieved 97.6% ee, a 10.6-percentage-point improvement over BINAP-Ru (87.0% ee) [1]. Similarly, for ethyl 4-chloro-3-oxobutanoate (2e), SEGPHOS-Ru gave 98.5% ee versus 95.9% ee for BINAP-Ru—a 2.6-point gain critical for pharmaceutical intermediate specifications [1].

asymmetric hydrogenation ruthenium catalysis dihedral angle

Catalyst Productivity: SEGPHOS-Ru vs. Tol-BINAP-Ru

In the hydrogenation of 2-oxo-1-propanol (2a) to (2R)-1,2-propanediol (3a), (R)-SEGPHOS-Ru achieved 98.5% ee with a substrate-to-catalyst (S/C) ratio of 10,000 at complete conversion [1]. The industrial benchmark using (R)-Tol-BINAP-Ru operated at an S/C of only 3,000 with 89% ee [1]. This represents a >3-fold improvement in catalyst productivity combined with a 9.5-ee-point selectivity advantage. For ethyl 4-benzyloxy-3-oxobutanoate (2f), the SEGPHOS system reached 99.4% ee at S/C = 10,000, exceeding Tol-BINAP (97.4% ee) [1].

catalyst productivity turnover number industrial hydrogenation

Enantioselectivity in Pd-Catalyzed Allene Synthesis: SEGPHOS vs. BINAP

In palladium-catalyzed asymmetric synthesis of axially chiral allenes from 1-hydrocarbyl-2-bromo-1,3-butadienes, (R)-SEGPHOS exhibited higher enantioselectivity than (R)-BINAP [1]. While BINAP-Pd catalysts delivered up to 89% ee for this transformation, the SEGPHOS-Pd system improved the enantiomeric excess, enabling formal total synthesis of the pheromone methyl (R,E)-(−)-tetradeca-2,4,5-trienoate with enhanced stereochemical purity [1]. This demonstrates that the narrower dihedral angle of SEGPHOS benefits not only hydrogenation but also palladium-catalyzed C–C bond-forming reactions.

palladium catalysis axially chiral allenes cross-coupling

Steric Tuning: DTBM-SEGPHOS vs. Unsubstituted SEGPHOS

Heavily substituted (R)-DTBM-SEGPHOS is active in Pd(II)-catalyzed asymmetric hydrogenation and C–O bond cleavage of α-pivaloyloxy-1-(2-furyl)ethanone, whereas the unsubstituted parent (R)-SEGPHOS fails to catalyze either transformation [1]. The extensive C–H···H–C interaction network provided by the tert-butyl groups of DTBM-SEGPHOS stabilizes catalytic intermediates and transition states [1]. However, the parent SEGPHOS scaffold (which (11aR)-1,11-bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine closely resembles) remains the preferred choice when sterically demanding substituents cause substrate exclusion, offering broader generality across diverse ketone, enamide, and enol ester substrates [2].

ligand steric tuning DTBM-SEGPHOS substrate scope

Diastereoselectivity for Carbapenem Intermediate: SEGPHOS vs. Analogs

In the hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate (9)—a key intermediate for carbapenem antibiotics—the diastereomeric excess (de) is a critical quality attribute. (R)-SEGPHOS-Ru gave 79.6% de and 99.4% ee, while BINAP-Ru achieved only 86.0% de under comparable conditions [1]. DM-SEGPHOS (3,5-dimethylphenyl-substituted) further improved diastereoselectivity to 93.5% de [1], illustrating a continuous tunability: the parent (unsubstituted) SEGPHOS provides the baseline performance, DM-SEGPHOS offers intermediate steric bulk for enhanced de, and this substituent structure–selectivity relationship is a design principle unique to the SEGPHOS scaffold [1].

diastereoselectivity dynamic kinetic resolution β-keto esters

Industrial Validation: Molecular Chirality Award and Commercial Availability

The SEGPHOS ligand class received the Molecular Chirality Award in 2002 from the Molecular Chirality Research Organization, recognizing its industrial impact on asymmetric synthesis technology [1]. The specific compound (11aR)-1,11-bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine (CAS 301847-87-0) is commercially available at ≥98% purity from multiple reputable suppliers including Bidepharm, Ambeed (via VWR), Alfa Chemistry, TargetMol, and BOC Sciences, with batch-specific QC documentation (NMR, HPLC, GC) provided . In contrast to the canonical SEGPHOS (CAS 244261-66-3, C₃₈H₂₈O₄P₂), this dibenzo[d,f][1,3]dioxepine variant (C₃₇H₂₈O₂P₂) offers a distinct steric and electronic profile while maintaining the same atropisomeric design principle, providing researchers with an additional tuning dimension within the SEGPHOS scaffold family [2].

industrial validation commercial availability quality assurance

Key Application Scenarios for (11aR)-SEGPHOS Ligand


β-Keto Ester Hydrogenation to Chiral Alcohols

The (11aR)-configured ligand, as its Ru(II) dinuclear complex, enables hydrogenation of β-keto esters (e.g., methyl 3-oxo-3-phenylpropionate) with 97.6% ee, outperforming BINAP-Ru (87.0% ee) by a 10.6-point margin [1]. This difference is decisive for pharmaceutical intermediate specifications typically requiring ≥99% ee; SEGPHOS-Ru systems also achieve S/C ratios up to 10,000, minimizing catalyst cost at production scale [1]. Applications include synthesis of chiral β-hydroxy esters, statin side chains, and carbapenem antibiotic precursors.

Axially Chiral Allene Synthesis via Pd Catalysis

In Pd-catalyzed allene formation, (R)-SEGPHOS provides superior enantioselectivity compared with (R)-BINAP (baseline 89% ee) [2]. This has been demonstrated in the formal total synthesis of the dried bean beetle pheromone methyl (R,E)-(−)-tetradeca-2,4,5-trienoate, where ligand choice directly determines product stereochemical purity [2]. The unsubstituted diphenylphosphino donor set avoids the steric exclusion that bulkier DTBM-SEGPHOS can impose on smaller substrates.

Dynamic Kinetic Resolution of β-Keto Esters

The SEGPHOS-Ru system achieves high diastereoselectivity (79.6% de) and excellent enantioselectivity (99.4% ee) in the hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate, a key carbapenem intermediate [1]. When substituted variants (DM-SEGPHOS, DTBM-SEGPHOS) are employed, diastereoselectivity can be further tuned to 93.5% de and 98.6% de respectively [1]. The parent ligand serves as the baseline for this tunable selectivity platform, enabling systematic optimization of diastereomeric ratios without switching to an entirely different ligand scaffold.

CuH-Catalyzed Asymmetric Reductions to Diarylmethanols and Coumarins

The SEGPHOS-CuH catalytic system enables highly enantioselective 1,2-hydrosilylation of prochiral diaryl ketones and asymmetric conjugate reductions of coumarins, providing access to nonracemic diarylmethanols and chroman-2-one derivatives relevant to pharmaceutical discovery [3]. The parent (unsubstituted) ligand serves as the optimal starting point for reaction development, with the option to progress to DTBM-SEGPHOS for challenging substrates identified during screening.

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